7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate
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Overview
Description
7-tert-Butyl 2-methyl 7-azabicyclo[221]hept-2-ene-2,7-dicarboxylate is a complex organic compound characterized by its bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butyl and methyl groups. Common synthetic routes include:
Starting from 7-azabicyclo[2.2.1]hept-2-ene: This core structure can be synthesized through intramolecular cyclization reactions.
Functionalization: Introduction of the tert-butyl and methyl groups can be achieved through various organic reactions, such as Friedel-Crafts alkylation for the tert-butyl group and methylation reactions for the methyl group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated derivatives and halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate is studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a component in drug formulations. Its unique structure may interact with biological targets in novel ways.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its properties make it suitable for various industrial applications, including coatings, adhesives, and catalysts.
Mechanism of Action
The mechanism by which 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
7-Methyl-7-azabicyclo[2.2.1]hept-2-ene: This compound lacks the tert-butyl group present in 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate.
7-tert-Butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate: This compound has a bromine atom in place of one of the carboxylate groups.
Uniqueness: 7-tert-Butyl 2-methyl 7-azabicyclo[22
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
7-O-tert-butyl 2-O-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
FOUHQXMZCCSQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=C2)C(=O)OC |
Origin of Product |
United States |
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